Cas no 103425-52-1 ([1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI))

[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI) structure
103425-52-1 structure
Nome del prodotto:[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI)
Numero CAS:103425-52-1
MF:C28H18O20
MW:674.430530071259
CID:203295
PubChem ID:57357282

[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI)
    • Chamaenericacid
    • 2-[5-carboxy-4-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid
    • DTXSID10723612
    • 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy-[1,1'-biphenyl]-2,2'-dicarboxylicacid
    • 103425-52-1
    • 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
    • 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid
    • Inchi: InChI=1S/C28H18O20/c29-9-1-7(27(43)44)23(21(37)15(9)31)47-11-3-5(25(39)40)13(19(35)17(11)33)14-6(26(41)42)4-12(18(34)20(14)36)48-24-8(28(45)46)2-10(30)16(32)22(24)38/h1-4,29-38H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)
    • Chiave InChI: QQRBXNLYLQHNNR-UHFFFAOYSA-N
    • Sorrisi: C(C1C(OC2=C(O)C(O)=C(C3=C(O)C(O)=C(OC4C(C(O)=O)=CC(O)=C(O)C=4O)C=C3C(O)=O)C(C(O)=O)=C2)=C(O)C(O)=C(O)C=1)(O)=O

Proprietà calcolate

  • Massa esatta: 272.08309
  • Massa monoisotopica: 674.03914296g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 9
  • Complessità: 1110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 370Ų

Proprietà sperimentali

  • PSA: 52.54

[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI) Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD